Ethyl (1-nitronaphthalene-2-sulfonyl)acetate
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Overview
Description
Ethyl (1-nitronaphthalene-2-sulfonyl)acetate is an organic compound that features a nitro group, a sulfonyl group, and an ester functional group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-nitronaphthalene-2-sulfonyl)acetate typically involves a multi-step process:
Nitration: The nitration of naphthalene is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 1-position of the naphthalene ring.
Sulfonation: The nitrated naphthalene undergoes sulfonation using sulfur trioxide in the presence of sulfuric acid to introduce the sulfonyl group at the 2-position.
Esterification: The final step involves the esterification of the sulfonated nitronaphthalene with ethyl acetate under acidic conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-nitronaphthalene-2-sulfonyl)acetate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonyl groups on the naphthalene ring make it susceptible to further electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide and sulfuric acid.
Reduction: Hydrogen gas and palladium catalyst.
Nucleophilic Substitution: Amines or alcohols under basic conditions.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Nucleophilic Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (1-nitronaphthalene-2-sulfonyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Materials Science: Utilized in the synthesis of novel materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl (1-nitronaphthalene-2-sulfonyl)acetate involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The nitro and sulfonyl groups activate the naphthalene ring towards electrophilic attack, facilitating further substitution reactions.
Reduction: The nitro group can be reduced to an amino group, which can then participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Ethyl (1-nitronaphthalene-2-sulfonyl)acetate can be compared with similar compounds such as:
1-Nitronaphthalene: Lacks the sulfonyl and ester groups, making it less reactive in certain types of reactions.
2-Nitronaphthalene: Similar to 1-nitronaphthalene but with the nitro group at a different position, affecting its reactivity.
Naphthalene-2-sulfonic acid: Lacks the nitro and ester groups, making it less versatile in organic synthesis
Properties
CAS No. |
74616-73-2 |
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Molecular Formula |
C14H13NO6S |
Molecular Weight |
323.32 g/mol |
IUPAC Name |
ethyl 2-(1-nitronaphthalen-2-yl)sulfonylacetate |
InChI |
InChI=1S/C14H13NO6S/c1-2-21-13(16)9-22(19,20)12-8-7-10-5-3-4-6-11(10)14(12)15(17)18/h3-8H,2,9H2,1H3 |
InChI Key |
JBRVSWWDYSWYTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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